Sodium 2-ketogluconate
Overview
Description
Sodium 2-ketogluconate is a sodium salt of 2-ketogluconic acid, an organic compound that plays a significant role in various biochemical and industrial processes. It is known for its applications in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-ketogluconate is typically synthesized through the microbial fermentation of glucose. Microorganisms such as Gluconobacter and Pseudomonas species are commonly used for this purpose. The process involves the oxidation of glucose to gluconic acid, which is further oxidized to 2-ketogluconic acid. The acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves a two-stage fermentation process. Initially, glucose is converted to 2-ketogluconic acid using Pseudomonas plecoglossicida JUIM01. The fermentation broth is then treated with sodium hydroxide to obtain the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-ketogluconate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form 2,5-diketo-D-gluconate using strong oxidizing agents.
Reduction: It can be reduced to gluconate under mild reducing conditions.
Substitution: The compound can participate in substitution reactions where the ketone group is replaced by other functional groups.
Major Products:
Oxidation: 2,5-Diketo-D-gluconate
Reduction: Gluconate
Substitution: Various substituted gluconates depending on the reagents used
Scientific Research Applications
Sodium 2-ketogluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of various organic compounds.
Biology: The compound is utilized in metabolic studies and as a carbon source for microbial growth.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including erythorbic acid, an antioxidant.
Industry: this compound is employed in the production of food additives, cosmetics, and biodegradable plastics
Mechanism of Action
The mechanism of action of sodium 2-ketogluconate involves its role as a chelating agent, binding to metal ions and facilitating various biochemical reactions. It also acts as an intermediate in metabolic pathways, influencing the production of other important compounds such as erythorbic acid .
Comparison with Similar Compounds
Gluconic Acid: A precursor in the synthesis of sodium 2-ketogluconate.
2,5-Diketo-D-gluconate: An oxidation product of this compound.
Erythorbic Acid: A derivative used in the food industry as an antioxidant.
Uniqueness: this compound is unique due to its dual role as a chelating agent and a metabolic intermediate. Its ability to undergo various chemical reactions and its wide range of applications in different industries make it a valuable compound .
Properties
IUPAC Name |
sodium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCZUBZXJNUXBT-PSRPMNHMSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20248-27-5 (Parent) | |
Record name | Sodium 2-ketogluconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00933768 | |
Record name | Sodium hex-2-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14984-38-4 | |
Record name | Sodium 2-ketogluconate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | arabino-2-Hexulosonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium hex-2-ulosonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2-oxogluconate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2-KETOGLUCONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18CI53879Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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